molecular formula C10H12N4O2 B13135202 tert-Butyl (5-cyanopyrimidin-4-yl)carbamate

tert-Butyl (5-cyanopyrimidin-4-yl)carbamate

Cat. No.: B13135202
M. Wt: 220.23 g/mol
InChI Key: LNHSKYWYMAYJTH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-cyanopyrimidin-4-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include cesium carbonate, tetrabutylammonium iodide (TBAI), and various catalysts such as copper and zirconium(IV) . The conditions for these reactions are generally mild, often requiring low temperatures and short reaction times .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted carbamates .

Scientific Research Applications

tert-Butyl (5-cyanopyrimidin-4-yl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (5-cyanopyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to act on certain enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl (5-cyanopyrimidin-4-yl)carbamate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes a cyanopyrimidinyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

tert-butyl N-(5-cyanopyrimidin-4-yl)carbamate

InChI

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)14-8-7(4-11)5-12-6-13-8/h5-6H,1-3H3,(H,12,13,14,15)

InChI Key

LNHSKYWYMAYJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC=C1C#N

Origin of Product

United States

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